molecular formula C19H17N3O2 B6337249 N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide CAS No. 1024413-57-7

N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide

Cat. No. B6337249
CAS RN: 1024413-57-7
M. Wt: 319.4 g/mol
InChI Key: BFDUWQDHWTUXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide, also known as NAMPPF, is an organic compound belonging to the class of amides. NAMPPF is a small molecule that has been studied for its potential to be used in a variety of applications, including drug discovery, drug delivery, and biotechnology. NAMPPF has been found to have favorable properties for use in a variety of applications due to its chemical structure, which consists of an amide group, an aromatic ring, and a pyridine ring. NAMPPF has been studied extensively in recent years, and its potential applications are being further explored.

Scientific Research Applications

N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide has been studied for its potential applications in drug discovery, drug delivery, and biotechnology. N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide has been found to be a potent inhibitor of the enzyme phosphatidylinositol-3-kinase (PI3K). This enzyme plays an important role in the regulation of cell growth and proliferation, and its inhibition has been linked to the treatment of certain types of cancer. In addition, N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are important mediators of inflammation and pain. Inhibition of COX-2 has been linked to the treatment of inflammation and pain.

Mechanism of Action

N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide has been found to act as an inhibitor of both PI3K and COX-2. In the case of PI3K, N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide binds to the enzyme and inhibits its activity. This inhibition prevents the enzyme from phosphorylating downstream substrates, which in turn prevents the activation of the PI3K signaling pathway. In the case of COX-2, N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide binds to the enzyme and inhibits its activity. This inhibition prevents the enzyme from producing prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide has been found to have several biochemical and physiological effects. In the case of PI3K, N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide has been found to inhibit the enzyme’s activity, which in turn prevents the activation of the PI3K signaling pathway. This inhibition has been linked to the treatment of certain types of cancer. In the case of COX-2, N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide has been found to inhibit the enzyme’s activity, which in turn reduces inflammation and pain. In addition, N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide has been found to have antioxidant and anti-inflammatory effects, as well as neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide has several advantages and limitations for use in laboratory experiments. One advantage is that N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide is a small molecule, which makes it easy to handle and store. In addition, N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide has been found to have favorable properties for use in a variety of applications due to its chemical structure. However, one limitation is that N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide is a relatively new compound, and further research is needed to fully understand its potential applications and effects.

Future Directions

The potential applications of N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide are still being explored. Future research should focus on the development of new methods for synthesizing N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide and on the evaluation of its effects on other enzymes and pathways. In addition, further research should be conducted to explore the potential therapeutic applications of N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide, such as its use in the treatment of cancer and inflammation. Finally, research should be conducted to explore the potential use of N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide in drug delivery, such as the delivery of drugs to specific tissues or organs.

Synthesis Methods

N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide can be synthesized through several methods, including the condensation of 2-amino-4-methylphenyl phenol with 3-pyridyl formamide, as well as the reaction of 2-amino-4-methylphenyl phenol with 3-pyridyl formamide and a base. The synthesis of N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide can also be achieved through the reaction of 2-amino-4-methylphenyl phenol with 3-pyridyl formamide and an acid. The synthesis of N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide can be completed in a few hours, and the product can be purified by recrystallization.

properties

IUPAC Name

N-(2-amino-4-methylphenyl)-2-phenoxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-9-10-17(16(20)12-13)22-18(23)15-8-5-11-21-19(15)24-14-6-3-2-4-7-14/h2-12H,20H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDUWQDHWTUXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N=CC=C2)OC3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide

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